molecular formula C17H18ClFN2O4S2 B2832244 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide CAS No. 1021117-21-4

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide

Cat. No.: B2832244
CAS No.: 1021117-21-4
M. Wt: 432.91
InChI Key: KMQXENMZWFDOIF-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide is a sophisticated organic molecule that has garnered significant attention in various scientific fields. Its unique structural components make it a valuable subject for synthetic chemistry, biological research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide involves multiple steps, beginning with the preparation of the 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline core. This step is typically achieved through the condensation of an appropriate aniline derivative with ethyl sulfone under controlled acidic conditions. The next step involves the chlorination at the 3-position, followed by the sulfonamide formation with 4-fluorobenzenesulfonyl chloride under basic conditions. Each step requires precise control over temperature, solvent choice, and reaction time to ensure high yield and purity.

Industrial Production Methods: : In industrial settings, the production scale-up involves optimized reaction conditions to maximize efficiency and yield. This includes the use of continuous flow reactors for better temperature control and reaction kinetics, as well as employing catalytic systems to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound undergoes nucleophilic substitution reactions, particularly on the chloro and fluoro groups, under basic conditions.

  • Reduction Reactions: : Reduction of the sulfonyl group can be achieved using strong reducing agents such as lithium aluminum hydride, producing the corresponding thiol.

  • Oxidation Reactions: : The tetrahydroquinoline ring can be oxidized to a fully aromatic quinoline under specific oxidative conditions.

Common Reagents and Conditions

  • Substitution: : Sodium hydride in DMF (dimethylformamide) for nucleophilic substitutions.

  • Reduction: : Lithium aluminum hydride in dry ether for sulfonyl reductions.

  • Oxidation: : Potassium permanganate or other strong oxidizers in aqueous or organic solvent.

Major Products

  • Substitution: : Varied substituted derivatives depending on the nucleophile used.

  • Reduction: : Corresponding thiol derivatives.

  • Oxidation: : Quinoline derivatives.

Scientific Research Applications

Chemistry: : The compound serves as an intermediate in the synthesis of more complex organic molecules, which are used in drug discovery and materials science.

Biology: : It is investigated for its potential in modulating biological pathways due to its structural similarity to known bioactive molecules.

Medicine: : Preliminary research suggests it may have potential as an anti-cancer or anti-inflammatory agent, although clinical studies are required to substantiate these effects.

Industry: : Used as a precursor in the production of dyes, pigments, and other functional materials due to its robust chemical framework.

Mechanism of Action

Mechanism: : The compound is believed to interact with specific molecular targets, such as enzymes or receptors, by fitting into their active sites and modulating their activity. Its effects are mediated through pathways involving sulfonamide and fluoroaromatic interactions, which are crucial in biochemical processes.

Molecular Targets and Pathways

  • Enzymes: : Possible inhibition or modulation of enzymatic activity.

  • Receptors: : Binding to receptor sites influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide

  • 3-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide

Comparison

  • Uniqueness: : The ethylsulfonyl group offers a different steric and electronic environment compared to methylsulfonyl and propylsulfonyl analogs, potentially leading to unique biological and chemical properties.

  • Applications: : Variations in the sulfonyl group can result in different solubility, reactivity, and biological activity profiles, making each derivative potentially suitable for distinct applications.

There you go—everything you wanted to know and maybe even a bit more! Have I sparked your scientific curiosity further?

Properties

IUPAC Name

3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O4S2/c1-2-26(22,23)21-9-3-4-12-10-13(5-8-17(12)21)20-27(24,25)14-6-7-16(19)15(18)11-14/h5-8,10-11,20H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQXENMZWFDOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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